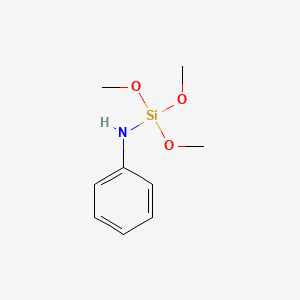
(Trimethoxysilyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethoxysilyl)aniline is a useful research compound. Its molecular formula is C9H15NO3Si and its molecular weight is 213.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Surface Modification
One of the primary applications of (Trimethoxysilyl)aniline is in surface modification. The trimethoxysilyl group can react with hydroxyl groups on surfaces such as glass, metal oxides, and polymers, creating covalent bonds that enhance surface properties like hydrophobicity and adhesion. This modification is crucial for applications in coatings, adhesives, and sealants.
Organic-Inorganic Hybrid Materials
This compound serves as a building block for synthesizing organic-inorganic hybrid materials. The silane group allows for the formation of covalent bonds with inorganic substrates like silica, while the aniline group can participate in polymerization reactions with organic molecules. This leads to materials that exhibit unique functionalities suitable for various applications including:
- Coatings : Enhanced corrosion resistance and mechanical stability.
- Composites : Improved compatibility between organic polymers and inorganic fillers.
Biomedical Applications
The compound's ability to interact with biomolecules suggests potential biomedical applications. It can form covalent bonds with proteins and enzymes, potentially altering their structure and function. This property can be harnessed for:
- Drug Delivery Systems : Modifying drug carriers to improve efficacy.
- Biochemical Modifiers : Altering cellular processes or signaling pathways.
Case Studies
Eigenschaften
CAS-Nummer |
34390-22-2 |
|---|---|
Molekularformel |
C9H15NO3Si |
Molekulargewicht |
213.31 g/mol |
IUPAC-Name |
N-trimethoxysilylaniline |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI-Schlüssel |
LDWBQADKOUWRIR-UHFFFAOYSA-N |
SMILES |
CO[Si](NC1=CC=CC=C1)(OC)OC |
Kanonische SMILES |
CO[Si](NC1=CC=CC=C1)(OC)OC |
Key on ui other cas no. |
34390-22-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















